2-Nitro-5-(piperazin-1-yl)-N-(prop-2-en-1-yl)aniline is a chemical compound with the molecular formula and a molecular weight of approximately 262.31 g/mol. This compound features a nitro group, a piperazine moiety, and an allyl substituent, which contribute to its unique chemical properties and potential applications in various scientific fields. The compound is classified as an organic nitrogen-containing compound and is of interest in medicinal chemistry due to its structural characteristics.
The synthesis of 2-nitro-5-(piperazin-1-yl)-N-(prop-2-en-1-yl)aniline can be achieved through a multi-step process involving the following methods:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yields and purity.
The molecular structure of 2-nitro-5-(piperazin-1-yl)-N-(prop-2-en-1-yl)aniline can be represented using various structural formulas:
InChI=1S/C13H18N4O2/c1-2-5-15-12-10-11(3-4-13(12)17(18)19)16-8-6-14-7-9-16/h2-4,10,14-15H,1,5-9H2
This structure reveals the presence of:
The compound's three-dimensional conformation plays a significant role in its reactivity and interaction with biological targets.
The chemical reactivity of 2-nitro-5-(piperazin-1-yl)-N-(prop-2-en-1-yl)aniline can include:
Each reaction type requires specific conditions (e.g., catalysts, solvents) to achieve desired outcomes.
The mechanism of action of 2-nitro-5-(piperazin-1-yl)-N-(prop-2-en-1-yl)aniline in biological systems may involve:
Data regarding specific targets or pathways would enhance understanding of its pharmacodynamics.
The physical and chemical properties of 2-nitro-5-(piperazin-1-yl)-N-(prop-2-en-1-yl)aniline include:
Property | Value |
---|---|
Molecular Weight | 262.31 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
Stability | Stable under standard conditions |
These properties are essential for evaluating the compound's suitability for various applications.
The applications of 2-nitro-5-(piperazin-1-yl)-N-(prop-2-en-1-yl)aniline span several scientific fields:
Further research into its biological activity and mechanism could expand its application scope significantly.
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5